molecular formula C9H13ClN4O B15133499 N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1431963-85-7

N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B15133499
CAS No.: 1431963-85-7
M. Wt: 228.68 g/mol
InChI Key: JWYSBPSJKUIINT-UHFFFAOYSA-N
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Description

N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a furylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazole-3,4-diamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl-pyrazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N3-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]acetamide
  • 5-bromo-2-hydroxybenzyl-2-furylmethyl)imine

Uniqueness

N~3~-(2-furylmethyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

1431963-85-7

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

3-N-(furan-2-ylmethyl)-1-methylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C9H12N4O.ClH/c1-13-6-8(10)9(12-13)11-5-7-3-2-4-14-7;/h2-4,6H,5,10H2,1H3,(H,11,12);1H

InChI Key

JWYSBPSJKUIINT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NCC2=CC=CO2)N.Cl

Origin of Product

United States

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